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molecular formula C15H16O4 B8477898 2-[(3,5-Dimethoxyphenyl)methoxy]phenol CAS No. 203583-59-9

2-[(3,5-Dimethoxyphenyl)methoxy]phenol

Cat. No. B8477898
M. Wt: 260.28 g/mol
InChI Key: CGUOEFKMUNDBKV-UHFFFAOYSA-N
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Patent
US06225352B1

Procedure details

A solution of potassium hydroxide (1.75 g, 31.26 mmol) in ethanol (30 cm3, absolute) and water (30 cm3) was added in portions 15 minutes apart to 1-[3,5-dimethoxy-benzyloxy]-2-[toluene-4-sulfonyloxy]benzene (0.68 g, 1.64 mmol). After heating to reflux for 1 hour, the cooled solution was neutralized with glacial acetic acid and evaporated under reduced pressure. The residue was extracted with diethyl ether (3×20 cm3), and the extracts were washed with sodium bicarbonate (40 cm3) and sodium hydroxide (3×20 cm3, 3% aqueous solution). The sodium hydroxide portion was saturated with solid carbon dioxide pellets, and the precipitate was removed by filtration to give the phenol (0.32 g, 74%).
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
1-[3,5-dimethoxy-benzyloxy]-2-[toluene-4-sulfonyloxy]benzene
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:6]=[C:7]([CH:27]=[C:28]([O:30][CH3:31])[CH:29]=1)[CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[O:16]S(C1C=CC(C)=CC=1)(=O)=O.C(O)(=O)C>C(O)C.O>[CH3:31][O:30][C:28]1[CH:27]=[C:7]([CH:6]=[C:5]([O:4][CH3:3])[CH:29]=1)[CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[OH:16] |f:0.1|

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
[OH-].[K+]
Name
1-[3,5-dimethoxy-benzyloxy]-2-[toluene-4-sulfonyloxy]benzene
Quantity
0.68 g
Type
reactant
Smiles
COC=1C=C(COC2=C(C=CC=C2)OS(=O)(=O)C2=CC=C(C=C2)C)C=C(C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether (3×20 cm3)
WASH
Type
WASH
Details
the extracts were washed with sodium bicarbonate (40 cm3) and sodium hydroxide (3×20 cm3, 3% aqueous solution)
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(COC2=C(C=CC=C2)O)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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